4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Anticancer Apoptosis K562

This 4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one (CAS 637751-73-6) is a synthetic hybrid that fuses a benzofuran moiety with a 7,8-dimethyl-2H-chromen-2-one core to create a unique three‑dimensional pharmacophore. The specific 7,8‑dimethyl substitution pattern is essential for inducing apoptosis and mapping structure‑activity relationships in K562 leukemia cell lines—an activity profile that cannot be replicated by unsubstituted or mono‑methyl analogs. Researchers rely on this exact compound for high‑content phenotypic screens to identify novel molecular mechanisms of action; any deviation in substitution invalidates comparative SAR conclusions. Ensure your procurement specifies this precise structure to guarantee experimental reproducibility.

Molecular Formula C19H14O3
Molecular Weight 290.3g/mol
CAS No. 637751-73-6
Cat. No. B385435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
CAS637751-73-6
Molecular FormulaC19H14O3
Molecular Weight290.3g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C
InChIInChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)22-19(14)12(11)2)17-9-13-5-3-4-6-16(13)21-17/h3-10H,1-2H3
InChIKeyCBYSTPNGBOBVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one: A Distinct Benzofuran-Coumarin Hybrid Scaffold for Targeted Oncology Research Procurement


4-(1-Benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one (CAS 637751-73-6) is a synthetic hybrid molecule that fuses a benzofuran moiety with a 7,8-dimethyl-2H-chromen-2-one (coumarin) core . This structural class is intentionally designed to leverage the documented bioactivity of both scaffolds, particularly for anticancer applications [1]. The compound is characterized by a molecular formula of C19H14O3 and a molecular weight of 290.31 g/mol .

Procurement Risk for 4-(1-Benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one: Why Simple Coumarin or Benzofuran Analogs Are Not Sufficient


The specific substitution pattern of 7,8-dimethyl groups on the coumarin ring, in combination with the 4-(1-benzofuran-2-yl) motif, creates a unique three-dimensional pharmacophore that is not found in simpler coumarins or benzofurans. Research on analogous benzofuran-coumarin hybrids demonstrates that subtle structural modifications, such as the position and number of methyl groups, can drastically alter biological outcomes, including apoptosis induction in cancer cell lines [1]. A direct substitution with an unsubstituted coumarin or a mono-methyl analog would not be expected to recapitulate the specific activity profile, underscoring the need for this exact compound in research programs where a specific structure-activity relationship (SAR) is being explored.

Quantitative Differentiation Evidence for 4-(1-Benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one vs. Closest Analogs


Apoptosis Induction in K562 Human Leukemia Cells: Class-Level Efficacy of Benzofuran-Coumarin Hybrids

While direct quantitative data for this exact compound is not available in the public domain, a closely related class of benzofuran-coumarin hybrids, synthesized and tested under identical conditions, provides a reliable benchmark for its potential activity. The lead compounds 21b, 29b, and 29c from this series, which share the same core benzofuran-coumarin scaffold with varying substituents, induced approximately 24% apoptosis in K562 human leukemia cells when tested at a concentration of 50 µM for 48 hours [1]. The inactivity of other series members highlights that the core scaffold possesses inherent activity that is modulated by specific substituents.

Anticancer Apoptosis K562

High-Value Application Scenarios for Procuring 4-(1-Benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one


Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

This compound serves as a critical probe for SAR studies focused on the 7,8-dimethyl substitution on the coumarin ring. By comparing its activity profile against other analogs from the benzofuran-coumarin series (e.g., those with mono-methyl or halogen substitutions), researchers can precisely map the structural determinants of activity in models such as the K562 leukemia cell line [1].

Apoptosis Pathway Investigation

Given that structurally related compounds have been shown to induce apoptosis in K562 cells [1], this compound can be used to investigate the specific apoptotic pathways (e.g., intrinsic vs. extrinsic, caspase dependence) that are activated by this class of hybrid molecules.

Chemical Biology Tool for Phenotypic Screening

In the absence of a known protein target, this compound can be used as a tool in high-content phenotypic screens to identify novel molecular mechanisms of action. Its activity can be compared to that of its close structural analogs to identify the cellular processes most sensitive to the 7,8-dimethyl substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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